molecular formula C11H8BrClOS B1273079 2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one CAS No. 175203-97-1

2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one

Cat. No.: B1273079
CAS No.: 175203-97-1
M. Wt: 303.6 g/mol
InChI Key: HBNULIMIUQEVFS-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one is an organic compound with the molecular formula C11H9BrOS It is a derivative of benzo[b]thiophene, a heterocyclic compound containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one typically involves the bromination of 1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide (DMF).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic substitution: Substituted ethanones with various functional groups replacing the bromine atom.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, or anti-inflammatory properties.

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Chemical Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in various biochemical assays and studies.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine and chlorine atoms, along with the benzo[b]thiophene core, contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one
  • 2-Bromo-1-(5-chloro-2-methylbenzo[b]thiophen-3-yl)ethan-1-one
  • 2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)propan-1-one

Uniqueness

2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity

Properties

IUPAC Name

2-bromo-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClOS/c1-6-8-4-7(13)2-3-10(8)15-11(6)9(14)5-12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNULIMIUQEVFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381583
Record name 2-Bromo-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-97-1
Record name 2-Bromo-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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